

derivatives of 4-Bromo-2-methoxy-3-methylpyridine and their physical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Bromo-2-methoxy-3-methylpyridine

Cat. No.: B595485

[Get Quote](#)

An In-depth Technical Guide to the Derivatives of **4-Bromo-2-methoxy-3-methylpyridine**: Synthesis, Properties, and Potential Applications

Disclaimer: Direct experimental data on the derivatives of **4-Bromo-2-methoxy-3-methylpyridine** is limited in publicly available scientific literature. The information presented herein is a technical guide based on the established chemistry of structurally similar pyridine compounds. Experimental protocols and potential properties are derived from analogous reactions and should be considered predictive.

Introduction

4-Bromo-2-methoxy-3-methylpyridine (CAS No. 112197-12-3) is a halogenated and substituted pyridine derivative.^[1] Its structure, featuring a reactive bromine atom at the C4 position, a methoxy group at C2, and a methyl group at C3, makes it a valuable and versatile building block for the synthesis of a diverse range of more complex heterocyclic compounds. The pyridine scaffold is a core component in numerous pharmaceuticals and functional materials, and substituted pyridines are of significant interest to researchers in medicinal chemistry and drug development.^{[2][3]}

This guide provides a comprehensive overview of the potential synthetic pathways for creating derivatives of **4-Bromo-2-methoxy-3-methylpyridine**, outlines predicted physical properties, and presents detailed experimental protocols based on well-established chemical reactions like the Suzuki-Miyaura cross-coupling.

Core Compound Properties:

- Molecular Formula: C_7H_8BrNO [1]
- Molecular Weight: 202.05 g/mol [1]
- General Reactivity: The bromine atom at the 4-position is the primary site for synthetic modification, typically via transition-metal-catalyzed cross-coupling reactions.

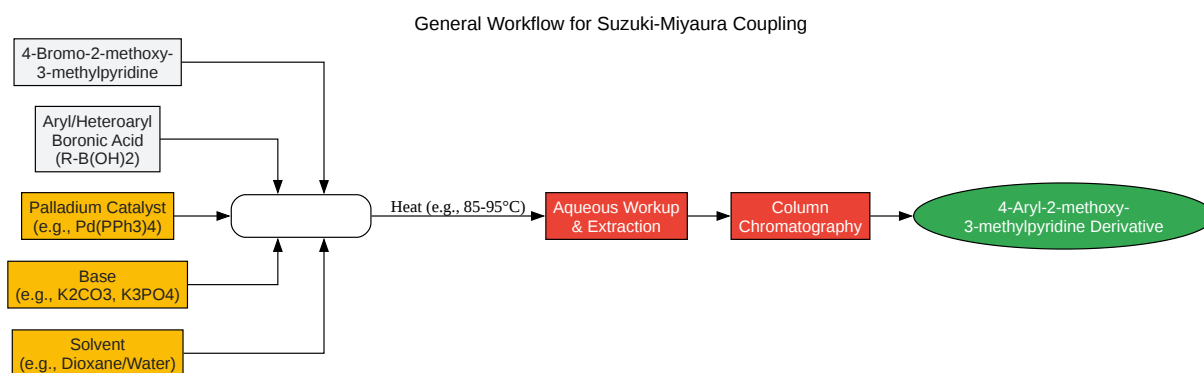
Synthetic Pathways and Key Derivatives

The primary route for the derivatization of **4-Bromo-2-methoxy-3-methylpyridine** involves the substitution of the bromine atom. Palladium-catalyzed cross-coupling reactions are among the most efficient and widely used methods for forming new carbon-carbon and carbon-heteroatom bonds at this position.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful tool for creating biaryl compounds by coupling an organoboron reagent (boronic acid or ester) with an organic halide.[4][5] This reaction is highly tolerant of various functional groups, making it ideal for the synthesis of complex pyridine derivatives.[4] For **4-Bromo-2-methoxy-3-methylpyridine**, this would involve reacting it with various aryl or heteroaryl boronic acids to yield 4-aryl-2-methoxy-3-methylpyridine derivatives.

A general workflow for this synthetic approach is visualized below.



[Click to download full resolution via product page](#)

Caption: Synthetic workflow for Suzuki-Miyaura cross-coupling.

Physical Properties of Potential Derivatives

The physical properties of derivatives will depend on the nature of the substituent introduced at the 4-position. The following table provides predicted properties for a series of hypothetical 4-aryl derivatives based on known structure-property relationships.

Derivative Name	Predicted Molecular Formula	Predicted Molecular Weight (g/mol)	Predicted Melting Point (°C)	Predicted Solubility
2-Methoxy-3-methyl-4-phenylpyridine	C ₁₃ H ₁₃ NO	199.25	70 - 85	Soluble in organic solvents (DCM, EtOAc, Acetone)
2-Methoxy-4-(4-methoxyphenyl)-3-methylpyridine	C ₁₄ H ₁₅ NO ₂	229.27	90 - 105	Soluble in organic solvents, slightly in hot ethanol
4-(4-Chlorophenyl)-2-methoxy-3-methylpyridine	C ₁₃ H ₁₂ ClNO	233.70	85 - 100	Soluble in organic solvents
2-Methoxy-3-methyl-4-(thiophen-3-yl)pyridine	C ₁₁ H ₁₁ NOS	205.28	75 - 90	Soluble in organic solvents

Note: These values are estimations and require experimental verification.

Detailed Experimental Protocols

The following is a representative experimental protocol for the synthesis of a 4-aryl-2-methoxy-3-methylpyridine derivative via a Suzuki-Miyaura cross-coupling reaction. This protocol is adapted from established procedures for similar bromo-pyridine compounds.[\[4\]](#)[\[6\]](#)

Synthesis of 2-Methoxy-3-methyl-4-phenylpyridine

Materials:

- **4-Bromo-2-methoxy-3-methylpyridine** (1.0 eq)

- Phenylboronic acid (1.2 eq)
- Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
- Potassium Carbonate (K₂CO₃) (2.0 eq)
- 1,4-Dioxane
- Water
- Ethyl Acetate
- Brine (saturated NaCl solution)
- Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

- To an oven-dried Schlenk flask, add **4-Bromo-2-methoxy-3-methylpyridine**, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
- Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., Nitrogen or Argon) three times.
- Add 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio) to the flask via syringe.
- Heat the reaction mixture to 90-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature.
- Dilute the mixture with ethyl acetate and water. Separate the organic layer.
- Wash the organic layer sequentially with water and then brine.
- Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

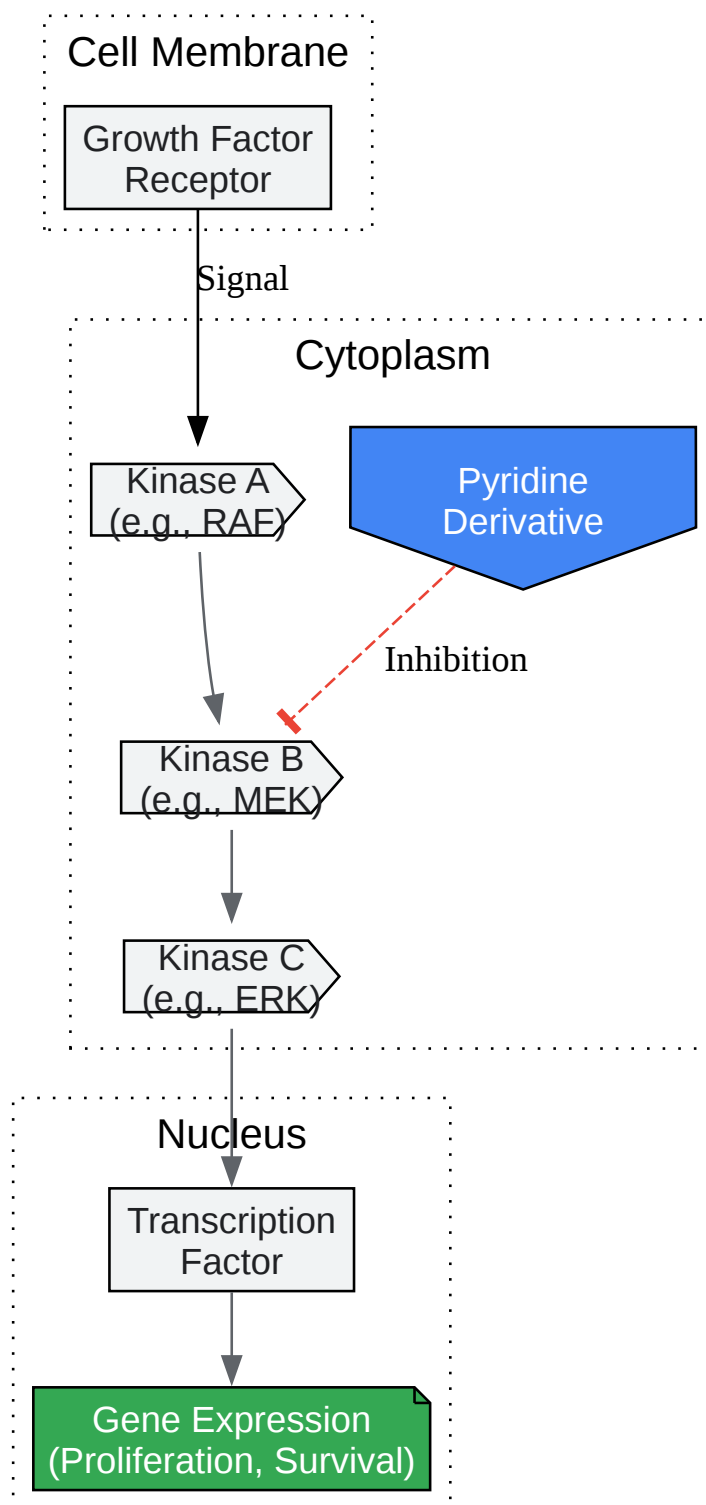
- Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure 2-Methoxy-3-methyl-4-phenylpyridine.
- Characterize the final product using ^1H NMR, ^{13}C NMR, and mass spectrometry to confirm its structure and purity.

Potential Biological Activity and Signaling Pathways

While no biological data exists for derivatives of **4-Bromo-2-methoxy-3-methylpyridine**, related structures such as 2-substituted-4-methylpyridine derivatives have shown potential as anticancer and antimicrobial agents.^[3] Furthermore, bromophenol derivatives have been investigated for antioxidant and anticancer activities.^[7]

Should derivatives of **4-Bromo-2-methoxy-3-methylpyridine** exhibit cytotoxic activity against cancer cells, a potential mechanism could involve the modulation of key signaling pathways implicated in cell growth and survival, such as the MAPK or NF- κ B pathways. The diagram below illustrates a hypothetical inhibitory action on a generic kinase signaling pathway.

Hypothetical Kinase Pathway Inhibition

[Click to download full resolution via product page](#)

Caption: Hypothesized inhibition of a kinase signaling cascade.

Conclusion

4-Bromo-2-methoxy-3-methylpyridine represents a promising starting material for the development of novel substituted pyridine compounds. Its reactivity, particularly in palladium-catalyzed cross-coupling reactions, allows for the synthesis of a wide library of derivatives. While direct experimental data is sparse, the chemistry of analogous compounds suggests that these derivatives would be valuable for screening in drug discovery programs, particularly in oncology and infectious diseases. Further research is necessary to synthesize and characterize these compounds and to validate their potential biological activities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemuniverse.com [chemuniverse.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [derivatives of 4-Bromo-2-methoxy-3-methylpyridine and their physical properties]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b595485#derivatives-of-4-bromo-2-methoxy-3-methylpyridine-and-their-physical-properties\]](https://www.benchchem.com/product/b595485#derivatives-of-4-bromo-2-methoxy-3-methylpyridine-and-their-physical-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com